molecular formula C11H10Cl2N2O B11861178 2-(3,4-Dichlorophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one

2-(3,4-Dichlorophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B11861178
M. Wt: 257.11 g/mol
InChI Key: XTPCOHWQKUOVIS-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinones This compound is characterized by the presence of a dichlorophenyl group and a methyl group attached to a dihydropyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate ketone or aldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dichlorophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one is unique due to its specific combination of a dichlorophenyl group and a dihydropyridazinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H10Cl2N2O

Molecular Weight

257.11 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-6-methyl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C11H10Cl2N2O/c1-7-2-5-11(16)15(14-7)8-3-4-9(12)10(13)6-8/h3-4,6H,2,5H2,1H3

InChI Key

XTPCOHWQKUOVIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)CC1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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